(2,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-4’-fluorobenzophenone is an organic compound with the chemical formula C15H13FO3. It is a solid substance that appears as white to light yellow crystals. This compound is almost insoluble in water but highly soluble in organic solvents. It is stable at room temperature but may decompose under high temperature and light . It has a wide range of applications in organic synthesis, including its use as an intermediate for drugs, dyes, heterocyclic compounds, fluorescent dyes, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-4’-fluorobenzophenone can be synthesized through various methods. One common method involves the fluorination of benzophenone, followed by ketonization of the product and finally methanation under appropriate conditions . Another method involves the reaction of 1,3-dimethoxybenzene with a solvent and Lewis acid, followed by the addition of acetonitrile and dry hydrogen chloride gas. The solid material obtained is then hydrolyzed to yield the target product .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxy-4’-fluorobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The compound is then purified through recrystallization and other separation techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-4’-fluorobenzophenone has numerous applications in scientific research:
Biology: The compound is used in the development of photosensitizers and catalysts for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzoic acid: This compound has a similar structure but lacks the fluorine atom and has a carboxylic acid group instead of a ketone group.
4,4’-Difluorobenzophenone: This compound has two fluorine atoms instead of one and lacks the methoxy groups.
Uniqueness
2,4-Dimethoxy-4’-fluorobenzophenone is unique due to its specific combination of functional groups, including the methoxy and fluorine substituents. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
7359-15-1 |
---|---|
Molekularformel |
C15H13FO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
(2,4-dimethoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 |
InChI-Schlüssel |
WWSALMUABGJRMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.